molecular formula C11H7ClN2O B13130617 6-Chloro-[2,4'-bipyridine]-4-carbaldehyde

6-Chloro-[2,4'-bipyridine]-4-carbaldehyde

Cat. No.: B13130617
M. Wt: 218.64 g/mol
InChI Key: OYSREAJOGLWCOS-UHFFFAOYSA-N
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Description

6-Chloro-[2,4’-bipyridine]-4-carbaldehyde is a heterocyclic organic compound that belongs to the bipyridine family Bipyridines are characterized by two pyridine rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-[2,4’-bipyridine]-4-carbaldehyde typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst . Another method is the Stille coupling, which uses a stannane derivative instead of a boronic acid . These reactions are usually carried out under inert conditions to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of 6-Chloro-[2,4’-bipyridine]-4-carbaldehyde often involves large-scale coupling reactions using automated reactors. The reaction conditions are optimized to maximize yield and minimize impurities. Common reagents include palladium catalysts, boronic acids, and stannane derivatives .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-[2,4’-bipyridine]-4-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6-Chloro-[2,4’-bipyridine]-4-carbaldehyde depends on its application:

    Coordination Chemistry: Acts as a ligand, coordinating with metal centers to form stable complexes.

    Biological Applications: May inhibit enzyme activity by binding to the active site or interacting with key residues.

Comparison with Similar Compounds

6-Chloro-[2,4’-bipyridine]-4-carbaldehyde can be compared with other bipyridine derivatives:

Properties

Molecular Formula

C11H7ClN2O

Molecular Weight

218.64 g/mol

IUPAC Name

2-chloro-6-pyridin-4-ylpyridine-4-carbaldehyde

InChI

InChI=1S/C11H7ClN2O/c12-11-6-8(7-15)5-10(14-11)9-1-3-13-4-2-9/h1-7H

InChI Key

OYSREAJOGLWCOS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC(=CC(=C2)C=O)Cl

Origin of Product

United States

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